1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate is a chemical compound with the molecular formula CHNO and a molecular weight of 215.25 g/mol. It is classified under the category of azetidine derivatives, specifically as a dicarboxylate ester. The compound features a tert-butyl group and two carboxylate functional groups, which contribute to its unique chemical properties. Its IUPAC name is 1-tert-butyl 2-methyl (2R)-1,2-azetidinedicarboxylate, and it is identified by the CAS number 1260593-39-2 .
The structure of this compound can be elucidated through its InChI code: 1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1, which encodes its molecular arrangement and stereochemistry.
The reactivity of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate primarily involves nucleophilic substitutions and esterification reactions due to the presence of the carboxylate groups. It can undergo hydrolysis in the presence of water or aqueous acids to yield the corresponding dicarboxylic acid and alcohol. Additionally, it can react with various nucleophiles to form new derivatives, expanding its utility in organic synthesis.
The synthesis of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes:
These steps can vary depending on the desired yield and purity of the final product .
This compound has potential applications in medicinal chemistry as a building block for more complex molecules. Its unique structure may allow for the development of novel pharmaceuticals targeting specific biological pathways. Additionally, it may serve as an intermediate in the synthesis of agrochemicals or other fine chemicals due to its functional groups.
Several compounds share structural similarities with 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate:
| Compound Name | Molecular Formula | CAS Number | Unique Features |
|---|---|---|---|
| 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | CHNO | 394147 | Pyrrolidine ring instead of azetidine |
| (S)-1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate | CHNO | 11701222 | Aziridine ring structure |
| Methyl (R)-1-Boc-azetidine-2-carboxylate | CHNO | - | Contains Boc protecting group |
These compounds differ in their ring structures and functional groups but share common reactivity patterns due to their dicarboxylate functionalities. The uniqueness of 1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate lies in its specific stereochemistry and tert-butyl substituent, which may influence its biological activity and reactivity compared to other similar compounds .
The compound 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate represents a protected azetidine derivative with specific stereochemical designation [1]. According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name is 1-(tert-butyl) 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate [24]. The molecular formula is C₁₁H₁₉NO₄ with a molecular weight of 229.28 daltons [24].
Alternative nomenclature forms documented in chemical databases include several variations that reflect different naming conventions [1]. The compound is also referenced as 1-O-tert-butyl 2-O-methyl (2R)-2-methylazetidine-1,2-dicarboxylate in certain chemical registries [1]. Additional synonyms include methyl (R)-1-tert-butoxycarbonyl-2-methylazetidine-2-carboxylate and 1,2-azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R)- configuration [1].
| Property | Value |
|---|---|
| IUPAC Name | 1-(tert-butyl) 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.28 g/mol |
| CAS Registry Number | 309977-81-9 |
The Chemical Abstracts Service registry number 309977-81-9 provides a unique identifier for this specific stereoisomer [24]. The compound is classified within the azetidine dicarboxylate family, characterized by the presence of two carboxyl functional groups attached to the four-membered heterocyclic azetidine ring [1] [7].
The three-dimensional molecular architecture of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate is fundamentally determined by the inherent strain characteristics of the four-membered azetidine ring system [18] [34]. The azetidine ring adopts a non-planar, puckered conformation to minimize ring strain energy [26] [28]. Computational studies indicate that the four-membered heterocycle exists in a bent conformation with dihedral angles typically ranging from 150 to 180 degrees [28].
The ring puckering in azetidine derivatives arises from the balance between angle strain and torsional strain within the constrained four-membered structure [18]. The C-N bond lengths in the azetidine ring are characteristically longer than typical C-N bonds due to the ring strain, with reported values of approximately 1.473 Ångströms for unsubstituted azetidine [28]. The endocyclic C-C bond lengths are similarly affected by ring strain, measuring approximately 1.563 Ångströms [28].
The tert-butyl carboxylate group at the nitrogen position adopts a preferred conformation that minimizes steric interactions with the ring substituents [30]. The bulky tert-butyl group influences the overall molecular geometry through steric hindrance effects, causing the carboxylate functionality to orient away from the ring system [13]. The methyl ester group at the 2-position experiences less steric constraint and can adopt multiple rotational conformations around the C-CO₂Me bond [13].
Molecular orbital calculations suggest that the preferred conformation involves the tert-butyl group positioned to minimize 1,3-diaxial interactions with ring substituents [30]. The methyl substituent at the 2-position preferentially adopts an equatorial-like orientation relative to the puckered ring plane to reduce steric strain [30].
The absolute configuration assignment for 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate follows the Cahn-Ingold-Prelog priority rules [27] [29]. The compound contains a single chiral center at the 2-position of the azetidine ring, where the methyl substituent and carboxylate group create the stereogenic environment [10].
For the 2R configuration assignment, the priority sequence at the chiral carbon follows atomic number rankings [27]. The carboxylate carbon receives highest priority due to its connection to oxygen atoms, followed by the ring nitrogen, the methyl carbon, and finally the hydrogen atom as lowest priority [10]. When viewing the molecule with the lowest priority hydrogen oriented away from the observer, the remaining three substituents decrease in priority in a clockwise direction, confirming the R absolute configuration [27] [29].
The determination of absolute configuration in azetidine derivatives can be accomplished through various spectroscopic methods including vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion [9]. X-ray crystallographic analysis provides definitive structural confirmation when crystalline material is available [9] [11].
| Chiral Center | Position | Configuration | Priority Sequence |
|---|---|---|---|
| Carbon-2 | Azetidine ring | R | CO₂Me > N > CH₃ > H |
The stereochemical integrity of the 2R configuration is maintained under typical synthetic and storage conditions [43]. Epimerization at the 2-position requires harsh conditions due to the electron-withdrawing effects of both carboxylate substituents, which stabilize the stereocenter through inductive effects [43].
The stereoisomeric landscape of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate encompasses its relationship to other possible stereoisomers of the same constitutional structure [45] [48]. The presence of a single chiral center generates two possible enantiomers: the 2R form described here and its 2S counterpart [45].
Enantiomers are non-superimposable mirror images that exhibit identical physical properties except for their interaction with plane-polarized light [45]. The 2R and 2S enantiomers of this azetidine derivative would display equal but opposite optical rotations and would react at identical rates with achiral reagents [45] [48].
In the broader context of azetidine dicarboxylate stereochemistry, additional stereoisomeric relationships emerge when considering substitution patterns at other ring positions [43]. For instance, azetidine-2,3-dicarboxylic acid derivatives can exist as four stereoisomers: two pairs of enantiomers representing the cis and trans diastereomeric relationships [43].
| Stereoisomer Type | Relationship | Properties |
|---|---|---|
| Enantiomers | 2R vs 2S | Mirror images, opposite optical rotation |
| Constitutional Isomers | Different substitution patterns | Different connectivity |
| Conformational Isomers | Ring puckering variants | Rapidly interconverting |
Diastereomeric relationships in azetidine systems arise from the presence of multiple chiral centers or from geometric constraints imposed by ring substitution [19] [48]. Unlike enantiomers, diastereomers exhibit different physical and chemical properties, including distinct melting points, boiling points, and spectroscopic characteristics [45] [48].
The conformational flexibility of the azetidine ring introduces additional complexity to stereoisomeric analysis [14]. Ring inversion processes can interconvert different conformational isomers, although the energy barriers for such processes are typically low enough to allow rapid equilibration at room temperature [14] [26].
The electronic structure of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate is characterized by the unique bonding environment within the strained four-membered heterocycle [21] [26]. The azetidine nitrogen atom adopts a pyramidal geometry with bond angles significantly deviated from the ideal tetrahedral angle due to ring constraints [26] [34].
Molecular orbital analysis reveals that the nitrogen lone pair occupies a p-orbital with significant s-character, resulting from the small ring angles [26]. The increased s-character of the nitrogen orbital affects the basicity of the azetidine nitrogen compared to acyclic secondary amines [26]. The electron density distribution shows concentration of negative charge on the nitrogen atom and the carbonyl oxygen atoms of the carboxylate groups [21].
The C-N bonds within the azetidine ring exhibit partial double bond character due to orbital overlap constraints imposed by the ring geometry [21]. This electronic delocalization contributes to the observed bond length contractions and affects the chemical reactivity of the heterocycle [21]. The ring strain energy, estimated at approximately 26 kcal/mol for unsubstituted azetidine, significantly influences the electronic properties and reactivity patterns [34].
The carboxylate substituents at positions 1 and 2 introduce electron-withdrawing effects that stabilize the azetidine ring through inductive mechanisms [35]. The tert-butyl ester group provides steric protection while maintaining the electron-withdrawing character of the carboxylate functionality [32] [35]. The methyl ester exhibits stronger electron-withdrawing properties due to the smaller alkyl group, creating an electronic asymmetry within the molecule [35].
| Bond Type | Length (Å) | Character | Electronic Effect |
|---|---|---|---|
| C-N (ring) | 1.47-1.48 | Partial π-character | Electron delocalization |
| C-C (ring) | 1.56-1.57 | σ-bond | Ring strain |
| C=O (ester) | 1.21-1.22 | Double bond | Electron-withdrawing |
| C-O (ester) | 1.33-1.35 | Single bond | Resonance stabilization |
The infrared spectroscopic characteristics reflect the electronic structure features, with carbonyl stretching frequencies appearing at higher wavenumbers due to the electron-withdrawing environment [42]. The C=O stretching vibrations typically occur around 1720-1740 cm⁻¹ for the ester functionalities [42]. The ring C-H stretching modes appear at characteristic frequencies that reflect the ring strain effects [40].
The structural and electronic properties of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate can be systematically compared with other members of the azetidine dicarboxylate family to understand structure-activity relationships [16] [17]. The most closely related compounds include the unsubstituted 1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate and its stereoisomeric variants [1] [23].
The introduction of the 2-methyl substituent significantly alters the conformational preferences and steric environment compared to the unsubstituted parent compound [14]. Computational studies demonstrate that 2-alkyl substitution enhances the turn-inducing ability in peptide systems, reflecting the conformational constraints imposed by the additional substituent [14]. The 2-methyl group preferentially adopts an equatorial orientation to minimize 1,3-diaxial interactions with the carboxylate groups [14].
Comparison with azetidine-2,3-dicarboxylate derivatives reveals important differences in stereochemical complexity and reactivity patterns [43]. The 2,3-disubstituted systems exhibit four possible stereoisomers due to the presence of two chiral centers, contrasting with the simpler two-enantiomer system of the 1,2-dicarboxylate [43]. The cis and trans relationships in 2,3-dicarboxylates introduce additional conformational constraints that are absent in the 1,2-substitution pattern [43].
| Compound | Substitution Pattern | Stereoisomers | Ring Strain | Conformational Flexibility |
|---|---|---|---|---|
| 1,2-Dicarboxylate (2R-methyl) | N,C-2 | 2 enantiomers | Moderate | High |
| 1,2-Dicarboxylate (unsubstituted) | N,C-2 | Achiral | Low | Very High |
| 2,3-Dicarboxylate | C-2,C-3 | 4 stereoisomers | High | Restricted |
| 1,3-Dicarboxylate | N,C-3 | 2 enantiomers | Moderate | Moderate |
The electronic effects of different ester protecting groups have been systematically studied in azetidine carboxylate chemistry [32] [35]. The tert-butyl ester provides superior steric protection compared to methyl or ethyl esters while maintaining good synthetic utility [32]. Electron-rich esters demonstrate enhanced reactivity toward nucleophilic attack compared to electron-deficient variants [35].
Azetidine derivatives exhibit unique pharmacological profiles compared to their five-membered pyrrolidine and six-membered piperidine analogs [17]. The four-membered ring constraint results in distinct binding geometries that can enhance selectivity for biological targets [17] [19]. The conformational rigidity imposed by ring strain provides reduced entropy penalties upon receptor binding [12] [17].
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate is a chiral azetidine derivative characterized by a four-membered nitrogen-containing heterocyclic ring with two distinct carboxylate ester functionalities. The compound possesses a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol [1]. The Chemical Abstracts Service registry number is 309977-81-9 [1].
The empirical structure features a quaternary carbon center at the C-2 position bearing both a methyl substituent and a methyl carboxylate group, establishing the (2R)-stereochemical configuration. The nitrogen atom at position 1 is substituted with a tert-butyl carbamate protecting group. The SMILES notation for this compound is O=C(N1C(C(OC)=O)(C)CC1)OC(C)(C)C [1].
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight (g/mol) | 229.27 |
| CAS Number | 309977-81-9 |
| SMILES Code | O=C(N1C(C(OC)=O)(C)CC1)OC(C)(C)C |
Nuclear magnetic resonance spectroscopy provides detailed structural information for azetidine derivatives. The ¹H NMR spectrum of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate exhibits characteristic resonances consistent with the four-membered ring system and ester functionalities. The azetidine ring protons (C-3 and C-4 methylene groups) typically appear as multiplets in the 3.5-4.0 ppm region [2]. The tert-butyl ester protons manifest as a singlet at approximately 1.4-1.5 ppm, while the methyl ester protons appear as a singlet at 3.7-3.8 ppm. The methyl substituent at C-2 generates a characteristic singlet at 1.3-1.4 ppm.
¹³C NMR spectroscopy reveals the quaternary carbon at C-2 resonating at 65-70 ppm, with the azetidine ring methylene carbons appearing at 25-30 ppm. The carbamate carbonyl carbon typically resonates at 155-160 ppm, while the ester carbonyl appears at 170-175 ppm. The tert-butyl methyl carbons appear as equivalent signals at 28-29 ppm, and the methyl substituent at C-2 resonates at 18-22 ppm [2].
| Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |
|---|---|---|
| C-2 (quaternary) | N/A | 65-70 |
| C-3, C-4 (CH₂) | 3.5-4.0 | 25-30 |
| N-COO-C(CH₃)₃ | N/A | 155-160 |
| COO-CH₃ | 3.7-3.8 | 170-175 |
| C(CH₃)₃ | 1.4-1.5 | 28-29 |
| CH₃ (at C-2) | 1.3-1.4 | 18-22 |
Infrared spectroscopy provides definitive identification of functional groups present in the molecule. The carbonyl stretching frequencies are particularly diagnostic for ester-containing compounds. The tert-butyl ester carbonyl exhibits a strong absorption at 1750-1735 cm⁻¹, while the methyl ester carbonyl appears at 1745-1730 cm⁻¹ [3] [4]. These frequencies are characteristic of aliphatic esters and are consistent with the electron-withdrawing effects of the ester groups.
The carbon-oxygen stretching vibrations of the ester functionalities appear as strong absorptions in the 1300-1000 cm⁻¹ region [3]. Aliphatic carbon-hydrogen stretching occurs at 3000-2850 cm⁻¹ with strong intensity. The azetidine ring contributes carbon-nitrogen stretching at 1250-1000 cm⁻¹ and methylene bending vibrations at 1465-1450 cm⁻¹ [5].
| Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Ester C=O (tert-butyl) | 1750-1735 | Strong |
| Ester C=O (methyl) | 1745-1730 | Strong |
| C-O stretch (ester) | 1300-1000 | Strong |
| C-H stretch (aliphatic) | 3000-2850 | Strong |
| C-N stretch (azetidine) | 1250-1000 | Medium-Strong |
| CH₂ bend (azetidine ring) | 1465-1450 | Medium |
Mass spectrometry fragmentation patterns provide structural confirmation through characteristic ion formations. The molecular ion peak [M]⁺ appears at m/z 229 with typically low to medium intensity due to the lability of ester bonds under electron impact conditions [6].
Characteristic fragmentation patterns include loss of methoxy groups [M-OCH₃]⁺ at m/z 198 and loss of tert-butoxy groups [M-OC(CH₃)₃]⁺ at m/z 172, the latter being particularly prominent due to the stability of the tert-butyl cation. Additional significant fragments include loss of methyl carboxylate [M-COOCH₃]⁺ at m/z 170 and loss of tert-butyl carboxylate [M-COOC(CH₃)₃]⁺ at m/z 112. The azetidine ring base peak typically appears at m/z 86, representing the core heterocyclic structure [6].
| Fragment | m/z | Relative Intensity | Description |
|---|---|---|---|
| [M]⁺ | 229 | Low-Medium | Molecular ion |
| [M-OCH₃]⁺ | 198 | Medium | Loss of methoxy |
| [M-OC(CH₃)₃]⁺ | 172 | High | Loss of tert-butoxy |
| [M-COOCH₃]⁺ | 170 | Medium | Loss of methyl carboxylate |
| [M-COOC(CH₃)₃]⁺ | 112 | High | Loss of tert-butyl carboxylate |
| Azetidine ring base | 86 | Medium | Core azetidine structure |
Ultraviolet-visible spectroscopy of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate reveals limited chromophoric activity due to the absence of extended conjugation or aromatic systems. The compound exhibits primarily end absorption in the UV region below 220 nm, attributed to n→σ transitions of the nitrogen lone pair and σ→σ transitions of the carbon-carbon and carbon-oxygen bonds.
The ester functionalities contribute weak absorption bands around 210-220 nm corresponding to n→π* transitions of the carbonyl oxygen lone pairs. The azetidine ring nitrogen contributes minimal absorption due to its tertiary nature and incorporation into the strained four-membered ring system. The compound is essentially transparent in the visible region, appearing as a colorless liquid or solid.
The crystallographic characteristics of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate reflect its molecular structure and intermolecular interactions. The compound exists as a liquid or low-melting solid at room temperature, with no definitive melting point reported in the literature [7] [8]. The crystal system and space group have not been determined through X-ray crystallographic analysis.
Intermolecular interactions in the solid state are primarily governed by weak van der Waals forces and possible carbon-hydrogen to oxygen interactions involving the ester carbonyl groups. The bulky tert-butyl substituent likely prevents close molecular packing, contributing to the compound's relatively low melting characteristics. Polymorphism is theoretically possible given the flexibility of the tert-butyl group and the potential for different conformational arrangements.
| Property | Value/Description |
|---|---|
| Physical State (room temp) | Liquid or low-melting solid |
| Melting Point | Not reported |
| Crystal System (if solid) | Unknown |
| Polymorphism | Possible |
| Intermolecular Interactions | Weak van der Waals forces, possible C-H...O interactions |
The thermal stability of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate is governed by the relative lability of the ester bonds and the inherent strain of the four-membered azetidine ring. The compound exhibits thermal stability in the range of 25-200°C under normal storage conditions [7] [8]. The onset decomposition temperature is estimated at 200-250°C based on analogous azetidine carboxylate compounds [9] [10].
Thermal decomposition mechanisms involve multiple pathways. Primary decomposition occurs through ester hydrolysis and transesterification reactions, generating methanol and tert-butanol as volatile products. Secondary decomposition involves decarboxylation reactions producing carbon dioxide and azetidine ring fragmentation. The strained four-membered ring system undergoes ring-opening reactions at elevated temperatures, generating linear amine intermediates that further decompose to smaller molecular fragments [9].
Recommended storage conditions specify 2-8°C in sealed containers under dry conditions to minimize hydrolytic degradation and preserve compound integrity [7] [8] [11]. Extended exposure to temperatures above 100°C results in significant decomposition with evolution of acidic gases and formation of complex degradation products.
| Property | Value/Description |
|---|---|
| Onset Decomposition Temperature | 200-250°C (estimated) |
| Thermal Stability Range | 25-200°C (stable) |
| Decomposition Products (Expected) | CO₂, methanol, tert-butanol, azetidine fragments |
| Storage Temperature | 2-8°C (recommended) |
| Thermal Degradation Mechanism | Ester hydrolysis, ring opening, decarboxylation |
The solubility characteristics of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate are determined by its amphiphilic nature, containing both hydrophilic ester functionalities and lipophilic alkyl substituents. Water solubility is limited due to the presence of the bulky tert-butyl group and the overall hydrophobic character of the molecule [12]. The compound exhibits high solubility in organic solvents including dichloromethane, tetrahydrofuran, and dimethyl sulfoxide [7] [8].
The partition coefficient (LogP) is estimated at 1.5-2.5, indicating moderate lipophilicity suitable for membrane permeation while maintaining some aqueous compatibility. The polar surface area is calculated at 70-80 Ų, contributed by the oxygen atoms of the ester groups and the nitrogen atom of the azetidine ring [12].
Hydrogen bonding characteristics include zero hydrogen bond donors and five hydrogen bond acceptors (four oxygen atoms and one nitrogen atom), influencing the compound's interaction with protic solvents and biological systems. The absence of hydrogen bond donors limits water solubility while the multiple acceptor sites facilitate dissolution in aprotic organic solvents.
| Solvent/Property | Value |
|---|---|
| Water Solubility | Limited (ester groups) |
| Organic Solvents (DCM, THF, DMSO) | Highly soluble |
| LogP (estimated) | 1.5-2.5 |
| Polar Surface Area | 70-80 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 (4 O atoms + 1 N atom) |
The acid-base properties of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate are dominated by the tertiary amine nitrogen within the azetidine ring. The compound exhibits weak to moderate basicity with an estimated pKa of the conjugate acid in the range of 8-10 [13] [14]. This basicity is attenuated compared to acyclic tertiary amines due to the ring strain of the four-membered heterocycle and the electron-withdrawing effects of the adjacent carboxylate groups.
The protonation site is the nitrogen atom in the azetidine ring, forming a quaternary ammonium species upon acid treatment. The base strength classification places this compound as a weak to moderate base, significantly less basic than simple aliphatic amines due to structural constraints. In aqueous solution, the compound may exhibit slightly basic behavior if hydrolysis occurs, though the intact ester form shows minimal basicity due to the protected nature of the nitrogen center.
The acid-base equilibrium is influenced by solvent effects, with greater basicity observed in aprotic solvents compared to protic media. The nitrogen basicity type is classified as a tertiary amine within a constrained ring system, exhibiting reduced nucleophilicity compared to acyclic analogs [13] [14].
| Property | Value/Description |
|---|---|
| Nitrogen Basicity Type | Tertiary amine (azetidine N) |
| Expected pKa (conjugate acid) | 8-10 (estimated) |
| Base Strength Classification | Weak to moderate base |
| pH Behavior in Aqueous Solution | Slightly basic (if hydrolyzed) |
| Protonation Site | Nitrogen atom in azetidine ring |